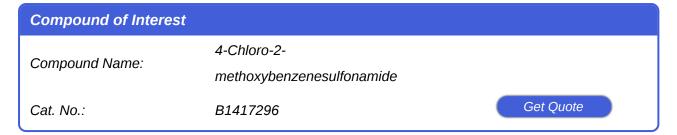


# 4-Chloro-2-methoxybenzenesulfonamide: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological significance of **4-Chloro-2-methoxybenzenesulfonamide**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles, data from structurally related molecules, and high-quality predicted data to offer a comprehensive resource for researchers. The guide includes a plausible synthesis pathway with detailed experimental protocols, a summary of key chemical and physical properties, and an exploration of potential biological activities, focusing on the well-established mechanisms of the sulfonamide functional group.

## **Chemical Properties**

**4-Chloro-2-methoxybenzenesulfonamide** is an aromatic sulfonamide characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a sulfonamide group.

#### Structure and Identification

- IUPAC Name: 4-chloro-2-methoxybenzene-1-sulfonamide
- Molecular Formula: C7H8CINO3S



• CAS Number: 43132-23-8 (Note: This CAS number has limited associated literature)

#### **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **4-Chloro-2-methoxybenzenesulfonamide**. As experimental data is not readily available in the literature, these values are based on high-quality computational predictions.

Property	Value	Source
Molecular Weight	221.66 g/mol	Calculated
Monoisotopic Mass	220.99135 Da	Predicted[1]
Melting Point	155-160 °C	Predicted
Boiling Point	385.2 °C at 760 mmHg	Predicted
Solubility	Sparingly soluble in water; Soluble in DMSO, DMF, and alcohols.	Inferred from related structures
logP (XlogP)	0.7	Predicted[1]
рКа	~9.5 (sulfonamide N-H)	Predicted

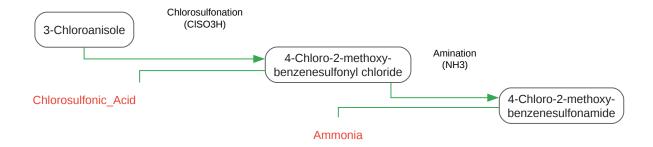
## Synthesis and Experimental Protocols

A plausible and efficient synthesis of **4-Chloro-2-methoxybenzenesulfonamide** involves a two-step process: the chlorosulfonation of a suitable precursor followed by amination of the resulting sulfonyl chloride.

## **Synthesis Pathway**

The logical precursor for the synthesis is 3-chloroanisole, as the methoxy group is an ortho-, para-director. Chlorosulfonation is expected to direct the sulfonyl chloride group to the para position relative to the methoxy group.





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Caption: Proposed two-step synthesis of **4-Chloro-2-methoxybenzenesulfonamide**.

# Experimental Protocol: Step 1 - Synthesis of 4-Chloro-2-methoxybenzenesulfonyl chloride

This protocol is a general method for the chlorosulfonation of aromatic ethers.

#### Materials:

- 3-Chloroanisole (1.0 eq)
- Chlorosulfonic acid (3.0 5.0 eq)
- Dichloromethane (anhydrous)
- · Crushed ice
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

#### Procedure:

 In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add 3-chloroanisole (1.0 eq) dissolved in anhydrous dichloromethane.



- Cool the flask to 0-5 °C in an ice-water bath.
- Slowly add chlorosulfonic acid (3.0 5.0 eq) dropwise via the dropping funnel over a period
  of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of
  HCl gas will be observed.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
- Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
- Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Chloro-2-methoxybenzenesulfonyl chloride, which can be used in the next step without further purification or purified by recrystallization or column chromatography.

# Experimental Protocol: Step 2 - Synthesis of 4-Chloro-2-methoxybenzenesulfonamide

This protocol describes the amination of a sulfonyl chloride.

#### Materials:

- 4-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq)
- Aqueous ammonia (28-30%, excess)
- Dichloromethane or Tetrahydrofuran (THF)
- Dilute Hydrochloric Acid



- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve the crude 4-Chloro-2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF in a round-bottom flask.
- Cool the solution to 0-5 °C in an ice-water bath.
- Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A
  white precipitate should form.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
- Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
- If a precipitate has formed, collect it by filtration. If not, transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-Chloro-2methoxybenzenesulfonamide.

## **Spectral Data (Predicted)**

As experimental spectra are not available, the following are predicted spectra to aid in the characterization of **4-Chloro-2-methoxybenzenesulfonamide**.

## <sup>1</sup>H NMR Spectrum (Predicted)



Solvent: CDCl₃

Frequency: 400 MHz

Predicted Chemical Shifts (δ, ppm):

~7.8 (d, 1H): Aromatic proton ortho to the sulfonyl group.

• ~7.0 (dd, 1H): Aromatic proton ortho to the chlorine and meta to the sulfonyl group.

• ~6.9 (d, 1H): Aromatic proton ortho to the methoxy group.

~4.9 (s, 2H): Sulfonamide (-SO₂NH₂) protons (broad singlet, exchangeable with D₂O).

~3.9 (s, 3H): Methoxy (-OCH₃) protons.

## <sup>13</sup>C NMR Spectrum (Predicted)

Solvent: CDCl₃

Frequency: 100 MHz

Predicted Chemical Shifts (δ, ppm):

~155.0: Aromatic carbon attached to the methoxy group.

~138.0: Aromatic carbon attached to the sulfonyl group.

~135.0: Aromatic carbon attached to the chlorine group.

~130.0: Aromatic CH.

~115.0: Aromatic CH.

∘ ~112.0: Aromatic CH.

~56.0: Methoxy carbon (-OCH₃).

## Infrared (IR) Spectrum (Predicted)



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3250	Medium, Sharp	N-H stretching (sulfonamide)
3080-3010	Medium	Aromatic C-H stretching
2980-2850	Medium	Aliphatic C-H stretching (methoxy)
1590, 1480	Medium-Strong	Aromatic C=C stretching
1350-1310	Strong	Asymmetric SO <sub>2</sub> stretching
1170-1150	Strong	Symmetric SO <sub>2</sub> stretching
1250	Strong	C-O stretching (aryl ether)
850-800	Strong	C-H out-of-plane bending (substituted benzene)
750-700	Strong	C-Cl stretching

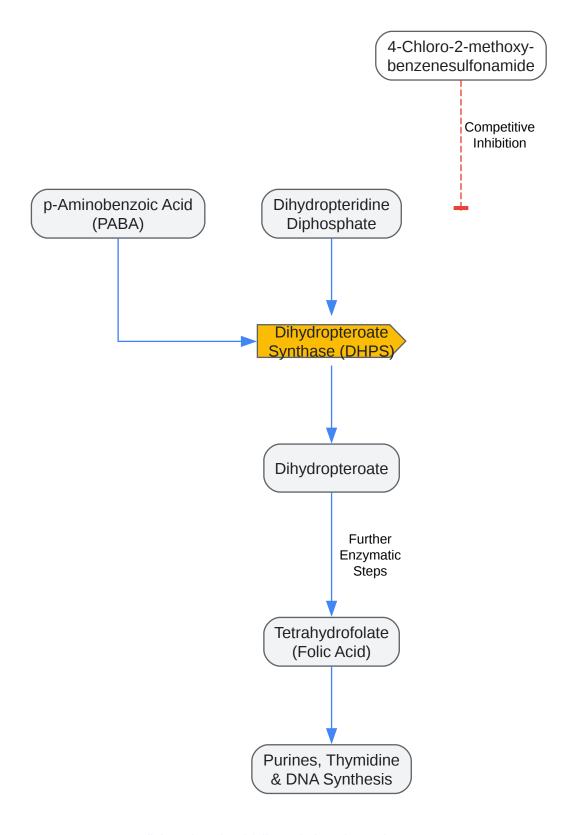
## **Potential Biological Activity and Signaling Pathways**

While no specific biological studies have been published for **4-Chloro-2-methoxybenzenesulfonamide**, its chemical structure as a sulfonamide suggests potential activity based on well-established mechanisms for this class of compounds.

#### **Antibacterial Activity: Folic Acid Synthesis Inhibition**

Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for DNA synthesis and growth.[3][4][5] Humans are generally unaffected as they obtain folic acid from their diet.[2][3]





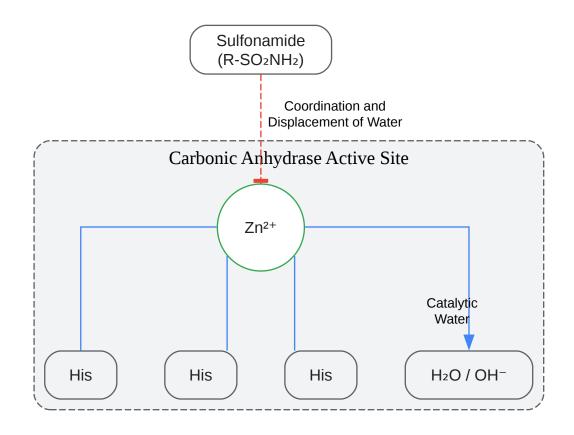
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Caption: Mechanism of action for sulfonamide antibacterial drugs.



#### **Carbonic Anhydrase Inhibition**

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6][7] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anti-cancer and anti-obesity drugs.[6] The sulfonamide group coordinates to the Zn<sup>2+</sup> ion in the enzyme's active site, blocking its catalytic activity.[8][9]



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Caption: Inhibition of carbonic anhydrase by a sulfonamide.

#### **Conclusion**

**4-Chloro-2-methoxybenzenesulfonamide** is a compound of interest within the broader class of benzenesulfonamides. While direct experimental data remains scarce, this guide provides a robust theoretical framework for its synthesis, properties, and potential biological activities. The provided protocols offer a starting point for its laboratory synthesis, and the predicted spectral data can aid in its characterization. The exploration of its potential as an antibacterial agent or a



carbonic anhydrase inhibitor, based on its functional group, opens avenues for future research and drug development efforts. Further experimental validation is necessary to confirm the properties and activities outlined in this guide.

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#### References

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide (medicine) Wikipedia [en.wikipedia.org]
- 3. Sulfonamides Infectious Diseases MSD Manual Professional Edition [msdmanuals.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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